molecular formula C18H12ClN3OS B15025226 (6Z)-6-(2-chlorobenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2-chlorobenzylidene)-3-(3-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B15025226
M. Wt: 353.8 g/mol
InChI Key: CAMRYJTYHLQFEM-GDNBJRDFSA-N
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Description

The compound (6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a heterocyclic compound that features a triazole and thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-[(2-BROMOPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE
  • (6Z)-6-[(2-FLUOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE

Uniqueness

(6Z)-6-[(2-CHLOROPHENYL)METHYLIDENE]-3-(3-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research.

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(6Z)-6-[(2-chlorophenyl)methylidene]-3-(3-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-5-4-7-13(9-11)16-20-21-18-22(16)17(23)15(24-18)10-12-6-2-3-8-14(12)19/h2-10H,1H3/b15-10-

InChI Key

CAMRYJTYHLQFEM-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)/C(=C/C4=CC=CC=C4Cl)/S3

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(=CC4=CC=CC=C4Cl)S3

Origin of Product

United States

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